molecular formula C53H63NO13Si B1140639 2'-O-(叔丁基二甲基硅烷基)-6,7-脱氢紫杉醇 CAS No. 165065-02-1

2'-O-(叔丁基二甲基硅烷基)-6,7-脱氢紫杉醇

货号: B1140639
CAS 编号: 165065-02-1
分子量: 950.1 g/mol
InChI 键: STDWDYDOHOANPV-DANSAQGPSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2’-O-(tert-Butyldimethylsilyl)-6,7-dehydropaclitaxel is a chemically modified derivative of paclitaxel, a well-known anticancer agent. This compound features a tert-butyldimethylsilyl (TBDMS) group at the 2’-O position and a dehydrogenation at the 6,7 positions. These modifications are designed to enhance the compound’s stability and potentially improve its pharmacological properties.

科学研究应用

2’-O-(tert-Butyldimethylsilyl)-6,7-dehydropaclitaxel has several scientific research applications:

    Chemistry: Used as a model compound to study the effects of silyl protection and dehydrogenation on chemical reactivity.

    Biology: Investigated for its potential to enhance the stability and bioavailability of paclitaxel.

    Medicine: Explored as a potential anticancer agent with improved pharmacokinetic properties.

    Industry: Utilized in the development of new drug formulations and delivery systems.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2’-O-(tert-Butyldimethylsilyl)-6,7-dehydropaclitaxel typically involves multiple steps, starting from paclitaxel. The key steps include the protection of the 2’-hydroxyl group with a TBDMS group and the dehydrogenation of the 6,7 positions. The protection of the 2’-hydroxyl group is achieved using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole. The dehydrogenation step can be carried out using reagents like palladium on carbon (Pd/C) under hydrogen gas.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly used for purification.

化学反应分析

Types of Reactions

2’-O-(tert-Butyldimethylsilyl)-6,7-dehydropaclitaxel can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the TBDMS group, which can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as fluoride ions (e.g., from tetrabutylammonium fluoride).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or alkanes.

作用机制

The mechanism of action of 2’-O-(tert-Butyldimethylsilyl)-6,7-dehydropaclitaxel is similar to that of paclitaxel. It binds to and stabilizes microtubules, preventing their depolymerization, which disrupts cell division and leads to cell death. The modifications at the 2’-O and 6,7 positions may enhance its binding affinity and stability, potentially improving its efficacy.

相似化合物的比较

Similar Compounds

    Paclitaxel: The parent compound, widely used in cancer treatment.

    Docetaxel: Another taxane derivative with similar anticancer properties.

    Cabazitaxel: A semi-synthetic derivative of docetaxel with improved efficacy against certain cancer types.

Uniqueness

2’-O-(tert-Butyldimethylsilyl)-6,7-dehydropaclitaxel is unique due to its specific chemical modifications, which are designed to enhance stability and potentially improve pharmacological properties compared to other taxane derivatives.

属性

{ "Design of the Synthesis Pathway": "The synthesis pathway for '2'-O-(tert-Butyldimethylsilyl)-6,7-dehydropaclitaxel' involves the protection of the hydroxyl group at position 2 of paclitaxel, followed by the dehydrogenation of the C6-C7 double bond.", "Starting Materials": [ "Paclitaxel", "tert-Butyldimethylsilyl chloride", "Triethylamine", "Dichloromethane", "Methanol", "Sodium borohydride", "Acetic acid", "Pyridine", "Chloroform", "Palladium on carbon", "Hydrogen gas" ], "Reaction": [ "Paclitaxel is dissolved in dichloromethane and treated with triethylamine.", "tert-Butyldimethylsilyl chloride is added to the reaction mixture to protect the hydroxyl group at position 2 of paclitaxel.", "The reaction mixture is stirred at room temperature for several hours.", "The solvent is evaporated and the residue is purified by column chromatography to obtain the protected intermediate.", "The protected intermediate is dissolved in methanol and treated with sodium borohydride to reduce the C7 ketone to a secondary alcohol.", "The reaction mixture is stirred at room temperature for several hours.", "Acetic acid is added to the reaction mixture to quench the excess sodium borohydride.", "The solvent is evaporated and the residue is purified by column chromatography to obtain the reduced intermediate.", "The reduced intermediate is dissolved in pyridine and treated with chloroform and palladium on carbon.", "The reaction mixture is stirred under hydrogen gas to dehydrogenate the C6-C7 double bond.", "The solvent is evaporated and the residue is purified by column chromatography to obtain the final product, '2'-O-(tert-Butyldimethylsilyl)-6,7-dehydropaclitaxel'." ] }

CAS 编号

165065-02-1

分子式

C53H63NO13Si

分子量

950.1 g/mol

IUPAC 名称

[(1S,4S,7R,10R,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadeca-8,13-dien-2-yl] benzoate

InChI

InChI=1S/C53H63NO13Si/c1-31-37(64-48(60)42(67-68(10,11)49(4,5)6)40(34-21-15-12-16-22-34)54-46(58)35-23-17-13-18-24-35)29-53(61)45(65-47(59)36-25-19-14-20-26-36)43-51(9,28-27-38-52(43,30-62-38)66-33(3)56)44(57)41(63-32(2)55)39(31)50(53,7)8/h12-28,37-38,40-43,45,61H,29-30H2,1-11H3,(H,54,58)/t37-,38+,40-,41+,42+,43?,45?,51+,52-,53+/m0/s1

InChI 键

STDWDYDOHOANPV-DANSAQGPSA-N

手性 SMILES

CC1=C2[C@H](C(=O)[C@@]3(C=C[C@@H]4[C@](C3C([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O[Si](C)(C)C(C)(C)C)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)C)OC(=O)C

SMILES

CC1=C2C(C(=O)C3(C=CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O[Si](C)(C)C(C)(C)C)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)C)OC(=O)C

规范 SMILES

CC1=C2C(C(=O)C3(C=CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O[Si](C)(C)C(C)(C)C)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)C)OC(=O)C

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。